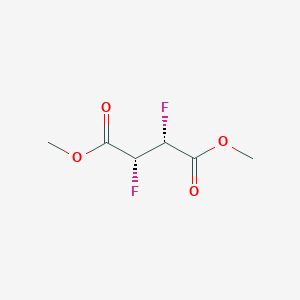
Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride is a fluorinated organic compound with the molecular formula C7H13ClF3NO2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with ethyl 2-oxo-5,5,5-trifluoropentanoate.
Amination: The ethyl 2-oxo-5,5,5-trifluoropentanoate undergoes amination using ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: The resulting ethyl 2-amino-5,5,5-trifluoropentanoate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as dynamic kinetic resolution may be employed to obtain enantiomerically pure forms of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the amino group, such as nitro or nitroso derivatives.
Reduction Products: Reduced forms of the amino group, such as primary amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a valuable tool in biochemical studies. The compound can modulate various biochemical pathways, depending on its specific application .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-amino-5,5,5-trifluoropentanoate
- Ethyl 2-amino-4,4,4-trifluorobutanoate
- Ethyl 2-amino-3,3,3-trifluoropropanoate
Comparison: Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced metabolic stability and binding affinity, making it particularly valuable in drug discovery and development .
Eigenschaften
Molekularformel |
C7H13ClF3NO2 |
|---|---|
Molekulargewicht |
235.63 g/mol |
IUPAC-Name |
ethyl 2-amino-5,5,5-trifluoropentanoate;hydrochloride |
InChI |
InChI=1S/C7H12F3NO2.ClH/c1-2-13-6(12)5(11)3-4-7(8,9)10;/h5H,2-4,11H2,1H3;1H |
InChI-Schlüssel |
NIYHVSZHGYJCQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



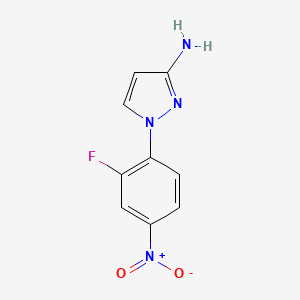

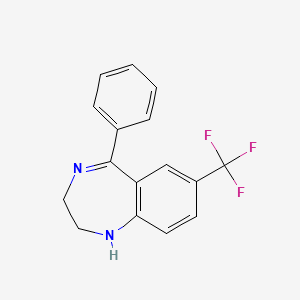
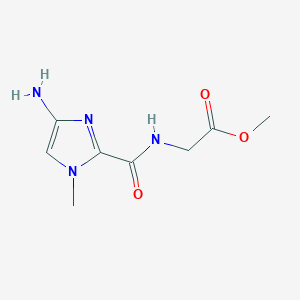
![2-(Chloromethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B15199591.png)



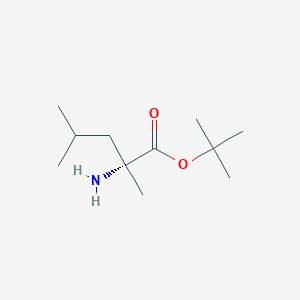

![4,6-Bis((R)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B15199633.png)
